2,4,5-Trimethylbenzaldehyde

Acaricide Food Protection Fumigant Toxicity

Researchers requiring precise methyl substitution patterns risk reaction failure with incorrect benzaldehyde isomers. 2,4,5-Trimethylbenzaldehyde (CAS 5779-72-6) is the essential feedstock for pyromellitic acid-a key polyimide monomer for aerospace/electronics-and the most potent acaricide lead among methylbenzaldehydes (LD₅₀: 0.19-0.78 μg/cm³). • Unique 2,4,5-substitution directs oxidation exclusively to pyromellitic acid • Highest-in-class fumigant activity against Tyrophagus putrescentiae & Dermatophagoides spp. • 97% purity; shipped ambient globally.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 5779-72-6
Cat. No. B1202114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethylbenzaldehyde
CAS5779-72-6
Synonymsduryl aldehyde
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C=O)C
InChIInChI=1S/C10H12O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-6H,1-3H3
InChIKeyLROJZZICACKNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trimethylbenzaldehyde: Core Properties


2,4,5-Trimethylbenzaldehyde (CAS 5779-72-6, C₁₀H₁₂O, molecular weight 148.20 g/mol [1]), also known as duraldehyde or duryl aldehyde, is a solid aromatic aldehyde with a melting point of 41-46 °C, a boiling point of 243-245 °C, and a flash point of 110 °C (closed cup) . Its commercial availability typically ranges from 90% to 97% purity by GC, with common impurities including 5-bromo-1,2,4-trimethylbenzene . As a key intermediate in organic synthesis, this compound is particularly valued for applications requiring precise methyl substitution patterns at the 2, 4, and 5 positions of the benzaldehyde ring.

2,4,5-Trimethylbenzaldehyde: Non-Interchangeable Analogs


Substituting 2,4,5-trimethylbenzaldehyde with a different benzaldehyde derivative introduces significant risk of functional failure in applications that depend on its precise substitution pattern and resulting physicochemical properties. The specific arrangement of methyl groups at the 2, 4, and 5 positions directly dictates reactivity in oxidation pathways [1], determines the compound's potency in vapor-phase biological assays [2], and alters the steric and electronic environment for catalytic transformations [3]. Using a positional isomer, such as 2,4,6-trimethylbenzaldehyde or a dimethylbenzaldehyde analog, without empirical validation can lead to non-optimal or entirely different outcomes. The evidence below quantifies these differentials across distinct application domains, providing a basis for procurement decisions.

2,4,5-Trimethylbenzaldehyde: Compared to Analogs


Acaricidal Vapor Potency vs. 4-Methylbenzaldehyde

In a direct head-to-head comparison, 2,4,5-trimethylbenzaldehyde demonstrated significantly superior fumigant activity against the stored product mite Tyrophagus putrescentiae compared to a series of mono- and dimethylbenzaldehyde analogs [1]. The LD50 value for 2,4,5-trimethylbenzaldehyde was 0.78 μg/cm³, which was 3.0 times more potent than the least effective analog, 4-methylbenzaldehyde (LD50 = 2.34 μg/cm³). It also outperformed 2,4-dimethylbenzaldehyde (1.14 μg/cm³) by a factor of 1.46 [1].

Acaricide Food Protection Fumigant Toxicity

Broad-Spectrum Fumigant Activity Across Mite Species

A comparative study evaluating the fumigant activity of benzaldehyde derivatives against three medically significant mite species found that 2,4,5-trimethylbenzaldehyde exhibited the highest activity across the board [1]. It achieved LD50 values of 0.21 μg/cm³, 0.19 μg/cm³, and 0.68 μg/cm³ against Dermatophagoides farinae, D. pteronyssinus, and Haemaphysalis longicornis, respectively. These values were 1.2 to 2.4 times lower (i.e., more potent) than the next most active analog, 2,3-dimethylbenzaldehyde [1].

Acaricide Public Health Vector Control

Oxidation to Pyromellitic Acid

The specific substitution pattern of 2,4,5-trimethylbenzaldehyde enables its direct oxidation to pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid), a valuable monomer for high-performance polyimides [1]. This is a unique synthetic pathway; dimethylbenzaldehyde isomers (e.g., 2,4-dimethylbenzaldehyde) oxidize to trimellitic acid, a different product with distinct applications [2]. The patent literature specifically identifies the 2,4,5-trimethyl substitution pattern as the critical structural feature for this conversion, highlighting its non-interchangeable role in this industrial process [1].

Polymer Chemistry Industrial Synthesis Catalytic Oxidation

Mechanistic Divergence with 2,4,6-Trimethylbenzaldehyde

A substituent effect study on the Lewis acid-mediated addition of allylstannanes to arylaldehydes revealed a mechanistic divergence based on the steric bulk of the aldehyde [1]. While most benzaldehydes, including 2,4,5-trimethylbenzaldehyde, follow a standard polar antiperiplanar transition state, the highly sterically hindered 2,4,6-trimethylbenzaldehyde isomer competes with a cyclic pathway [1]. This fundamental difference in reaction mechanism underscores that the two trimethyl isomers are not interchangeable in synthetic schemes where stereochemical outcome is critical.

Organic Synthesis Mechanistic Chemistry Steric Effects

2,4,5-Trimethylbenzaldehyde: Validated Applications


Acaricide Development for Food and Vector Control

Based on its superior fumigant activity against multiple mite species (LD50 values of 0.19-0.78 μg/cm³) [1][2], 2,4,5-trimethylbenzaldehyde is an optimal candidate for developing novel acaricides. Its quantifiable potency advantage over other methylbenzaldehydes makes it a preferred starting material for structure-activity relationship (SAR) studies and formulation research targeting stored product mites (Tyrophagus putrescentiae) and dust mites (Dermatophagoides spp.) [1][2]. Procurement for this purpose is justified by the compound's documented, highest-in-class baseline activity.

Polyimide Monomer Precursor (Pyromellitic Acid)

The specific 2,4,5-trimethyl substitution pattern is essential for the industrial synthesis of pyromellitic acid, a key monomer for high-performance polyimides used in aerospace and electronics applications [3]. The oxidation process is uniquely enabled by this isomer; other dimethyl- or trimethylbenzaldehydes produce different products (e.g., trimellitic acid) [3][4]. This scenario demands 2,4,5-trimethylbenzaldehyde as a non-substitutable feedstock, making its procurement critical for this specific chemical manufacturing process.

Mechanistic Probe for Stereoselective Synthesis

In studies of Lewis acid-mediated reactions, 2,4,5-trimethylbenzaldehyde serves as a controlled benchmark for a 'standard' steric environment, contrasting sharply with the mechanistically distinct behavior of the more hindered 2,4,6-trimethyl isomer [5]. Its predictable, open transition state makes it the preferred substrate when the goal is to study electronic effects or to achieve predictable stereochemical outcomes in allylation or crotylation reactions, without the confounding variable of a competing cyclic pathway [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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